molecular formula C10H9BrN2O2 B1404996 Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate CAS No. 1363380-47-5

Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B1404996
CAS No.: 1363380-47-5
M. Wt: 269.09 g/mol
InChI Key: LNBYGNZNXHXJIM-UHFFFAOYSA-N
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Description

Ethyl 6-bromoimidazo[1,5-a]pyridine-1-carboxylate is a versatile brominated heterocyclic building block designed for research applications, particularly in medicinal chemistry and drug discovery. The presence of both a bromo substituent and an ester functional group on the imidazopyridine core makes this compound a valuable scaffold for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, as well as for functional group transformations. Its high purity makes it suitable for use in the synthesis of potential pharmaceutical agents. Research Applications: This compound is primarily used as a key synthetic intermediate. Researchers utilize it in the exploration and development of new therapeutic molecules, including inhibitors targeting specific enzymatic pathways. Note: The specific CAS number, molecular weight, and other physicochemical data for this exact isomer require confirmation from analytical testing. Safety Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBYGNZNXHXJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of 2-amino-5-bromopyridine with Monochloroacetaldehyde

A patented method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives through the reaction of 2-amino-5-bromopyridine with a monochloroacetaldehyde aqueous solution in the presence of an alkali base in a suitable solvent. The reaction proceeds under mild conditions (25–50 °C) for 2 to 24 hours, followed by extraction and recrystallization to yield the target compound with high purity and good yield (around 72%).

Key Reaction Parameters:

Parameter Details
Starting materials 2-amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution
Base (alkali) Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate
Solvent Water, ethanol, methanol, or Virahol
Temperature 25–50 °C
Reaction time 2–24 hours
Work-up Concentration, ethyl acetate extraction, water washing, drying with anhydrous sodium sulfate, rotary evaporation
Purification Recrystallization from ethyl acetate/normal hexane (1:1 volume ratio)
Yield Approximately 72%
Product characteristics Off-white crystals, melting point 76.5–78.0 °C

Reaction Scheme Summary:

2-amino-5-bromopyridine + monochloroacetaldehyde (aqueous) + alkali → 6-bromoimidazo[1,2-a]pyridine intermediate → recrystallization → pure product

Advantages:

  • Mild reaction conditions
  • Easy handling
  • Consistent product quality
  • High purity and yield

Example Experimental Procedure:

  • Mix 51.9 g (300 mmol) 2-amino-5-bromopyridine, 70.7 g (360 mmol) 40% monochloroacetaldehyde aqueous solution, 30.2 g (360 mmol) sodium bicarbonate, and 66.9 g ethanol in a 250 mL flask.
  • Stir at 55 °C for 5 hours.
  • Remove solvent by rotary evaporation.
  • Extract with ethyl acetate and wash with water.
  • Dry organic phase over Na2SO4 and concentrate.
  • Recrystallize from n-hexane/ethyl acetate to yield 45.6 g off-white crystals (72% yield).

Two-Step One-Pot Synthesis via Reaction of 2-Aminopyridine Derivatives with N,N-Dimethylformamide Dimethyl Acetate and Ethyl Bromoacetate

A research article details a convenient two-step one-pot method for synthesizing 3-substituted imidazo[1,2-a]pyridines, including ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, which is structurally close and relevant. This method involves:

  • First, reacting 2-aminopyridine derivatives with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to form an intermediate.
  • Second, without isolation, adding ethyl bromoacetate as an active electrophile in the presence of sodium bicarbonate to cyclize and form the imidazo[1,2-a]pyridine ring with a carboxylate substituent.

This approach yields the desired ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate in moderate to high yields under mild conditions (65–85 °C).

Key Reaction Parameters:

Parameter Details
Starting materials 2-aminopyridine derivatives (e.g., 2-amino-5-bromopyridine), DMF-DMA, ethyl bromoacetate
Base Sodium bicarbonate
Solvent Dimethylformamide (DMF)
Temperature Step 1: 65 °C for 2 hours; Step 2: 85 °C until completion
Reaction type Two-step one-pot cyclization
Work-up Dilution with water, extraction with ethyl acetate, washing, drying, concentration
Purification Silica gel column chromatography (ethyl acetate/hexane 1:6)
Yield Moderate to high (typically >70%)
Product characteristics Light brown solid, melting point 109–110 °C

Representative Procedure:

  • Stir 0.094 g (1 mmol) 2-aminopyridine derivative and 0.24 g (2 mmol) DMF-DMA in 2 mL DMF at 65 °C for 2 hours.
  • Add 0.126 g (1.5 mmol) sodium bicarbonate and 0.217 g (1.3 mmol) ethyl bromoacetate.
  • Stir at 85 °C until reaction completion (monitored by TLC).
  • Dilute with water, extract with ethyl acetate, wash, dry, and concentrate.
  • Purify by column chromatography to isolate the product.

NMR and Mass Spectrometry Data for Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate:

Parameter Data
1H NMR (CDCl3) δ 1.42 (t, 3H), 4.42 (q, 2H), 7.50 (dd, 1H), 7.64 (d, 1H), 8.29 (s, 1H), 9.51 (d, 1H)
13C NMR (CDCl3) δ 160.34, 146.73, 141.49, 130.92, 127.83, 118.35, 116.12, 109.22, 60.74, 14.39
HRMS (ESI) Calculated m/z 268.9920; Found 268.9915
Aspect Method 1: Cyclization with Monochloroacetaldehyde Method 2: Two-Step One-Pot with DMF-DMA and Ethyl Bromoacetate
Starting materials 2-amino-5-bromopyridine, monochloroacetaldehyde 2-aminopyridine derivatives, DMF-DMA, ethyl bromoacetate
Reaction conditions Mild (25–55 °C), 2–24 hours Mild to moderate (65–85 °C), 2-step one-pot
Solvent Ethanol, water, or methanol DMF
Base Sodium bicarbonate, sodium hydroxide, triethylamine Sodium bicarbonate
Yield ~72% Moderate to high (>70%)
Purification Recrystallization Silica gel chromatography
Product purity and quality High High
Scalability Suitable for laboratory and industrial scale Suitable for laboratory scale
Advantages Simple, gentle conditions, reproducible Convenient one-pot, library-friendly for drug discovery
  • The first method provides a straightforward synthetic route with high purity and reproducibility suitable for scale-up, making it industrially relevant.
  • The second method is advantageous for rapid synthesis of diverse 3-substituted imidazo[1,2-a]pyridines, including the 6-bromo derivative, facilitating medicinal chemistry applications.
  • Both methods require careful control of reaction conditions and purification steps to ensure high-quality product.
  • Spectroscopic data (NMR, HRMS) confirm the structure and purity of the synthesized ethyl 6-bromoimidazo[1,5-a]pyridine-1-carboxylate or closely related analogs.

The preparation of this compound can be effectively achieved through cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under basic conditions or via a two-step one-pot reaction involving DMF-DMA and ethyl bromoacetate. Both methods offer mild reaction conditions, good yields, and high purity, with the first being more suited for industrial application and the second for rapid synthesis in research settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

Scientific Research Applications

Antibacterial Activity

One of the primary applications of Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate is its antibacterial properties . Research indicates that this compound exhibits significant anti-proliferative activity against Streptococcus pneumoniae, a major pathogen responsible for various infections. The mechanism involves interaction with the Vitamin K3-binding region of the FtsZ protein, which is crucial for bacterial cell division. This interaction disrupts normal cellular functions, leading to inhibited bacterial growth and presents a promising avenue for developing new antimicrobial agents targeting bacterial cell division mechanisms .

Central Nervous System Effects

The compound is predicted to have high gastrointestinal absorption and the potential to cross the blood-brain barrier, suggesting possible central nervous system effects. This characteristic opens up avenues for further research into its neuropharmacological applications .

Computational Studies and Molecular Interactions

Recent studies have utilized computational methods to explore how this compound interacts with biological targets at the molecular level. These studies focus on solvation effects and electronic properties, providing insights into how modifications to the compound might enhance its efficacy or reduce toxicity. Such computational analyses are crucial for predicting the behavior of this compound in biological systems and guiding future drug design efforts .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, including reactions with various precursors under controlled conditions to yield high-purity products. The ability to modify its structure may lead to derivatives with enhanced biological activities or reduced side effects, making it a valuable scaffold in drug development .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

  • A study highlighted its potential as a scaffold for designing new antimicrobial agents due to its unique structural properties that allow for targeted interactions with bacterial proteins .
  • Another investigation focused on its role in inhibiting specific pathways involved in bacterial cell division, providing insights into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 6-bromoimidazo[1,5-a]pyridine-1-carboxylate with structurally related analogs, focusing on substituent positioning , heterocyclic core variations , and functional group modifications .

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Substituents Key Properties/Applications Similarity Index
Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate (1363381-07-0) Imidazo[1,5-a]pyridine Br at 7, COOEt at 1 Suzuki coupling precursor; kinase inhibitor intermediates 0.83
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (372198-69-1) Imidazo[1,2-a]pyridine Br at 6, COOEt at 3 Lower thermal stability; altered π-conjugation 0.70
Ethyl 8-bromoimidazo[1,5-a]pyridine-1-carboxylate (1363382-16-4) Imidazo[1,5-a]pyridine Br at 8, COOEt at 1 Reduced steric hindrance; higher solubility in polar solvents N/A
Imidazo[1,5-a]pyridine-1-carboxylic acid (138891-51-7) Imidazo[1,5-a]pyridine COOH at 1 Acidic functionality for amide coupling; lower lipophilicity 0.69

Structural Isomerism and Reactivity

  • Positional Isomers : The bromine position significantly impacts reactivity. For example, the 6-bromo derivative (target compound) undergoes Suzuki coupling at the 6-position, while the 7-bromo isomer (CAS: 1363381-07-0) reacts at the 7-position. This positional difference affects regioselectivity in cross-coupling reactions .
  • Core Heterocycle Variations : Imidazo[1,2-a]pyridine derivatives (e.g., CAS: 372198-69-1) exhibit distinct electronic properties due to altered nitrogen positioning, leading to reduced resonance stabilization compared to imidazo[1,5-a]pyridines .

Physicochemical Properties

  • Melting Points and Solubility: Bromine at the 6-position increases melting point (mp) compared to non-brominated analogs (e.g., tert-butyl derivatives in –5 show mp ≈135–206°C). Ethyl esters generally enhance solubility in organic solvents vs. carboxylic acids .
  • Spectroscopic Signatures : IR spectra for the target compound’s ester carbonyl (≈1700 cm⁻¹) differ from tert-butyl carbamates (≈1690 cm⁻¹, ) due to electronic effects .

Biological Activity

Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate (EBIPC) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of EBIPC, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

EBIPC has the molecular formula C10H9BrN2O2 and a molecular weight of approximately 269.1 g/mol. The compound features a bromo substituent on the imidazo ring and an ethyl ester functional group, which contribute to its reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that compounds structurally similar to EBIPC have demonstrated effectiveness against various bacterial strains. For instance, studies on related imidazo[1,5-a]pyridine derivatives have shown promising antimicrobial activity, suggesting that EBIPC may possess similar properties .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityReference
Imidazo[1,5-a]pyridine-3-carboxamideEffective against multiple strains
Imidazo[1,2-a]pyridine derivativesBroad-spectrum antibacterial activity

While the specific mechanism of action for EBIPC remains largely uncharacterized, it is hypothesized that the compound may interact with key enzymes or receptors involved in cellular signaling pathways. The presence of the imidazo ring suggests potential interactions with kinases or other enzymes critical for cell growth and proliferation .

Comparative Analysis with Similar Compounds

To better understand EBIPC's biological activity, a comparison with structurally related compounds can be insightful.

Table 2: Comparison of Biological Activities

Compound NameStructure TypeKey DifferencesBiological Activity
Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylateSimilar imidazole structureDifferent position of carboxylate groupModerate antimicrobial activity
Mthis compoundMethyl instead of ethyl groupVariation in alkyl substituentEnhanced antitumor activity
6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acidNo ethyl esterLacks ester functionalityWeak bioactivity

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate?

The synthesis typically involves cyclization and functionalization steps. A common approach is:

  • Cyclization : React a hydrazine derivative with an α,β-unsaturated carbonyl compound (e.g., ethyl acetoacetate) to form the imidazo[1,5-a]pyridine core.
  • Bromination : Introduce bromine at the 6-position using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C).
  • Esterification : Protect the carboxyl group using ethyl chloroformate or similar reagents. Key reagents include sodium hydride, polar aprotic solvents (DMF), and inert atmospheres to prevent decomposition .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., bromine at C6, ester at C1). For example, a singlet near δ 4.3 ppm (quartet for ethyl ester) and aromatic protons between δ 7.0–8.5 ppm .
  • HRMS : Confirm molecular weight (e.g., calculated for C10H9BrN2O2C_{10}H_{9}BrN_2O_2: 284.00; observed: 284.01) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~3100 cm1^{-1} (aromatic C-H) .

Q. What safety precautions are critical when handling this compound?

Based on analogous brominated heterocycles:

  • Storage : Keep in airtight containers under inert gas (N2_2) at ≤4°C to prevent degradation or moisture absorption .
  • Handling : Use spark-free tools, anti-static clothing, and fume hoods to mitigate explosion risks (H200-H205 codes) .
  • Exposure Response : For skin contact, rinse with cold water and seek medical attention (P332+P313) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The 6-bromo group acts as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Optimized Suzuki Conditions : Use Pd(PPh3_3)4_4 catalyst, K2 _2CO3_3 base, and aryl boronic acids in THF/H2 _2O (3:1) at 80°C for 12 hours. Monitor progress via TLC .
  • Challenges : Steric hindrance from the ester group may reduce yields; microwave-assisted synthesis (100°C, 30 min) can improve efficiency .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

Discrepancies in NMR shifts (e.g., unexpected splitting in aromatic protons) may arise from:

  • Tautomerism : The imidazo[1,5-a]pyridine core can exhibit keto-enol tautomerism, altering peak positions. Use D2 _2O exchange experiments to identify labile protons .
  • Solvent Effects : Compare spectra in DMSO-d6_6 vs. CDCl3_3; DMSO stabilizes polar intermediates, shifting peaks upfield .

Q. How is this compound utilized in medicinal chemistry SAR studies?

  • Scaffold Functionalization : Replace the ester group with amides (using NH3_3/MeOH) to modulate bioavailability. The bromine site allows introduction of pharmacophores (e.g., trifluoromethyl groups for metabolic stability) .
  • Biological Testing : Screen derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC50_{50} values <1 μM have been reported for similar imidazo[1,5-a]pyridines .

Q. What computational methods predict the electronic effects of substituents?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at C6 (bromine site). Higher electron deficiency correlates with faster cross-coupling rates .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., PARP1). The ester group’s orientation in the active site can guide lead optimization .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to improve sustainability .
  • Data Reproducibility : Calibrate instruments using reference compounds (e.g., tert-butyl analogs in ) to ensure consistency across batches .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate
Reactant of Route 2
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Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate

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